Product packaging for Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone(Cat. No.:)

Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone

Cat. No.: B13028188
M. Wt: 644.6 g/mol
InChI Key: OQWPUPYHBJZJGR-CUEUXKTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Molecular Basis of Fluoromethylketone-Mediated Irreversible Protease Inhibition

The key to the irreversible inhibition lies in the fluoromethylketone (FMK) functional group appended to the C-terminus of the peptide sequence. rndsystems.combio-techne.com This group acts as a "warhead," targeting the active site of cysteine proteases.

Cysteine proteases, including caspases, possess a critical cysteine residue in their active site. The sulfur atom of this cysteine is a potent nucleophile and is central to the enzyme's catalytic activity. The electrophilic nature of the carbonyl carbon in the fluoromethylketone moiety of Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone makes it a prime target for nucleophilic attack by the active site cysteine's sulfhydryl group. researchgate.net This attack results in the formation of a stable, covalent thioether bond between the inhibitor and the enzyme. researchgate.net This permanent modification of the active site cysteine renders the enzyme catalytically inactive. The high reactivity of the FMK group is a significant factor in its effectiveness as an inhibitor. nih.gov

The binding of a peptide inhibitor like this compound to a caspase is not a simple lock-and-key event. It often induces significant conformational changes in the enzyme. While crystal structures of this compound specifically bound to its target caspases are not widely available, studies on the closely related inhibitor Z-VAD-FMK with caspases provide valuable insights. The binding of Z-VAD-FMK to caspase-1, for instance, shows the inhibitor occupying a long, narrow pocket within the enzyme's active site. nih.gov Furthermore, the structure of human caspase-6 in complex with Z-VAD-FMK has revealed a unique peptide binding mode, suggesting that the inhibitor can stabilize a non-canonical, inactive conformation of the enzyme. nih.gov It is plausible that this compound induces similar conformational shifts in its target caspases, which contribute to the stabilization of the inhibited complex and prevent the enzyme from returning to its active state.

Specificity and Selectivity Spectrum of this compound

The effectiveness of an inhibitor is not solely defined by its potency but also by its specificity for the intended target. This compound exhibits a defined spectrum of activity, primarily targeting a subset of the caspase family.

This compound is recognized as a potent and specific inhibitor of caspase-1. researchgate.netadooq.com It is also reported to inhibit caspase-4 and caspase-5, which are human paralogs of caspase-1. rndsystems.cominvivogen.com The inhibitory action against these caspases is irreversible. rndsystems.combio-techne.com In a study on human monocytes, the release of IL-1α and IL-1β was significantly impaired by a caspase-4/5 inhibitor (LEVD-fmk), while the caspase-1 inhibitor Z-YVAD-FMK suppressed the release of IL-1β only, highlighting the distinct roles and inhibition profiles of these caspases.

While specific IC50 values for this compound against each of these caspases are not consistently reported across the literature, its efficacy is well-established through functional assays. For instance, it has been shown to significantly reduce caspase-1 activity in various cell-based models. researchgate.net The closely related pan-caspase inhibitor Z-VAD-FMK potently inhibits human caspases-1 through -10, with the exception of caspase-2. invivogen.com

Table 1: Reported Inhibition Profile of this compound

Target EnzymeReported InhibitionNotes
Caspase-1Potent, irreversible inhibitor researchgate.netadooq.comThe YVAD sequence is a known recognition motif for caspase-1. nih.gov
Caspase-4Inhibitor rndsystems.cominvivogen.comHuman paralog of caspase-1.
Caspase-5Inhibitor invivogen.comHuman paralog of caspase-1.

The selectivity of this compound is a critical aspect of its utility. While highly effective against its target caspases, its activity against other cysteine proteases appears to be less pronounced. However, the related inhibitor Z-VAD-FMK has been shown to have off-target effects. For instance, Z-VAD-FMK can inhibit the lysosomal cysteine proteases, cathepsins. nih.govreading.ac.uk One study demonstrated that a negative control compound, Z-FA-FMK, is an inhibitor of cathepsins B and L but not caspases, suggesting a degree of structural determinant for selectivity. bio-techne.com

Furthermore, Z-VAD-FMK has been identified as an inhibitor of peptide: N-glycanase (NGLY1), an enzyme involved in the degradation of misfolded glycoproteins. nih.govnih.gov This off-target inhibition can lead to cellular effects such as the induction of autophagy, which complicates the interpretation of results in studies solely focused on caspase inhibition. nih.govresearchgate.net It is plausible that this compound may also exhibit some level of inhibition against these non-caspase cysteine proteases, although likely to a lesser extent than its primary targets.

The peptide sequence Tyr-Val-Ala-Asp (YVAD) is not arbitrary; it is a critical determinant of the inhibitor's specificity. This sequence mimics the natural substrate recognition motif of caspase-1. nih.gov Caspases recognize and cleave their substrates at specific tetrapeptide sequences, and the YVAD sequence is based on the cleavage site in pro-interleukin-1β, a key substrate of caspase-1. invivogen.com The tyrosine (Y) at the P4 position, valine (V) at the P3 position, and alanine (B10760859) (A) at the P2 position all contribute to the binding affinity and specificity of the inhibitor for the active site of caspase-1. The aspartic acid (D) at the P1 position is crucial as caspases are aspartate-specific proteases. The N-terminal benzyloxycarbonyl (Z) group enhances the cell permeability of the inhibitor. rndsystems.com Therefore, the Z-Tyr-Val-Ala-DL-Asp sequence acts as a guiding system, delivering the fluoromethylketone warhead to the active site of its intended caspase targets, thereby ensuring a high degree of specificity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H37FN4O10 B13028188 Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone

Properties

Molecular Formula

C31H37FN4O10

Molecular Weight

644.6 g/mol

IUPAC Name

6-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,5-dioxohexanoic acid

InChI

InChI=1S/C31H37FN4O10/c1-17(2)26(30(44)33-18(3)28(42)34-22(14-25(39)40)27(41)24(38)15-32)36-29(43)23(13-19-9-11-21(37)12-10-19)35-31(45)46-16-20-7-5-4-6-8-20/h4-12,17-18,22-23,26,37H,13-16H2,1-3H3,(H,33,44)(H,34,42)(H,35,45)(H,36,43)(H,39,40)/t18-,22?,23-,26-/m0/s1

InChI Key

OQWPUPYHBJZJGR-CUEUXKTCSA-N

Isomeric SMILES

C[C@@H](C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Mechanism of Enzyme Inhibition by Z Tyr Val Ala Dl Asp Fluoromethylketone

Specificity and Selectivity Spectrum of Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone

Investigation of the Role of the DL-Asp Moiety in Inhibitor Specificity or Potency

The specificity of caspase inhibitors is largely dictated by the amino acid sequence, particularly the residue at the P1 position, which fits into the S1 subsite of the enzyme's active site. Caspases exhibit an almost absolute requirement for an L-aspartic acid residue at this position for efficient substrate recognition and cleavage. nih.govyoutube.com This stringent stereospecificity is a cornerstone of their biological function.

The compound , this compound, contains a racemic mixture of both the L- and D-enantiomers of aspartic acid at the P1 position. This has significant implications for its inhibitory activity. Based on the well-established structure and function of caspases, it is overwhelmingly likely that only the L-aspartate-containing version of the inhibitor is active. The D-aspartate enantiomer is expected to be either completely inactive or significantly less potent.

The rationale for this lies in the three-dimensional architecture of the caspase active site. The S1 pocket is a highly conserved, deep cleft specifically shaped to accommodate the side chain of an L-aspartic acid residue. The precise arrangement of amino acid residues within this pocket forms hydrogen bonds and electrostatic interactions with the carboxylate side chain and the alpha-amino group of the L-aspartate. The stereochemistry of the L-enantiomer is critical for this precise fit.

In contrast, the D-aspartate enantiomer, being a mirror image of the L-form, would present its side chain and backbone in a configuration that does not align with the binding pocket of the caspase. This steric hindrance would prevent it from effectively binding to the active site, thus rendering the D-aspartate-containing peptide a poor or non-existent inhibitor.

Therefore, the use of a DL-racemic mixture at the P1 position effectively reduces the concentration of the active inhibitory species by half. This would be reflected in a higher measured IC50 value (the concentration required to inhibit 50% of the enzyme's activity) for the DL-Asp compound compared to a pure Z-Tyr-Val-Ala-L-Asp-fluoromethylketone.

Table of Key Concepts

ConceptDescriptionRelevance to DL-Asp Moiety
P1 Position The amino acid residue in a substrate or inhibitor that binds to the S1 subsite of the protease's active site.The DL-Aspartate in this compound is at the crucial P1 position.
S1 Subsite The binding pocket on the protease that accommodates the P1 residue. In caspases, it is highly specific for L-aspartate.The stereochemistry of the S1 subsite dictates the preference for L-Asp over D-Asp.
Stereospecificity The ability of an enzyme to distinguish between stereoisomers (e.g., L- and D-amino acids) of a substrate or inhibitor.Caspases exhibit high stereospecificity for L-aspartate at the P1 position.
Racemic Mixture A mixture containing equal amounts of left- and right-handed enantiomers of a chiral molecule.The "DL-Asp" indicates a racemic mixture of D- and L-aspartic acid.

Methodological Applications of Z Tyr Val Ala Dl Asp Fluoromethylketone in in Vitro Research

Application in Cell-Free Enzyme Systems

In cell-free systems, which consist of purified enzymes and substrates in a controlled environment, Z-VAD-FMK serves as a highly specific inhibitor to probe the function and regulation of caspases and other proteases.

Enzyme Kinetic Analyses with Purified Caspases and Other Proteases

Z-VAD-FMK has been extensively used to characterize the kinetics of caspase inhibition. Its efficacy varies among different caspase enzymes, providing insights into their structural and functional nuances. The inhibition mechanism is not a simple one-step process but follows a more complex, three-step kinetic model involving initial reversible binding followed by an irreversible inactivation step. nih.gov

Kinetic studies have determined the rate of inhibition for various caspases. For instance, at a concentration of 1 micromolar, Z-VAD-FMK rapidly inhibits initiator caspases like caspase-8 and caspase-1, as well as the executioner caspase-9. ebi.ac.uk Its inhibitory action on other caspases, such as caspase-2, is considerably slower. ebi.ac.uk This differential inhibition provides a basis for understanding the inhibitor's specificity and for designing experiments to target specific caspase subfamilies. While primarily known as a caspase inhibitor, research has shown that Z-VAD-FMK can also inhibit other proteases, such as cathepsins, albeit often at higher concentrations. nih.govresearchgate.netnih.gov

Table 1: Inhibition Kinetics of Z-VAD-FMK against Various Human Caspases

CaspaseHalf-time for Inhibition (seconds) at 1 µM Z-VAD-FMKPrimary Role
Caspase-12.5Inflammation
Caspase-22400Apoptosis Initiation
Caspase-343Apoptosis Execution
Caspase-4130Inflammation
Caspase-55.3Inflammation
Caspase-698Apoptosis Execution
Caspase-739Apoptosis Execution
Caspase-82.5Apoptosis Initiation
Caspase-93.9Apoptosis Initiation

This table summarizes the half-times for the inhibition of various human caspases by Z-VAD-FMK at a 1 micromolar concentration, as reported in the MEROPS database. ebi.ac.uk The data highlights the differential inhibitory activity of the compound against various caspases.

Assessment of Substrate Processing and Proteolytic Activity Modulation

A key application of Z-VAD-FMK in cell-free systems is to prevent the proteolytic processing of pro-enzymes and other substrates. Caspases are synthesized as inactive zymogens (pro-caspases) and require cleavage for activation. Z-VAD-FMK has been shown to effectively block the processing of pro-caspases, such as pro-caspase-3 (also known as CPP32), thereby preventing the initiation of the apoptotic cascade. invivogen.com

Furthermore, Z-VAD-FMK is used to inhibit the cleavage of various cellular proteins that are targeted by caspases during apoptosis. This includes structural proteins, DNA repair enzymes, and other key cellular components. For example, the cleavage of Poly (ADP-ribose) polymerase (PARP) and DNA fragmentation factor (DFF) by executioner caspases is a hallmark of apoptosis, and this process is robustly inhibited by Z-VAD-FMK in cell lysates. researchgate.net Similarly, the inhibitor prevents the cleavage of other important proteins like the Ataxia-telangiectasia mutated (ATM) protein, a key regulator of the DNA damage response. researchgate.net This allows researchers to confirm whether the cleavage of a specific protein is caspase-dependent.

Utilization in Cellular Models

In cellular models, the cell-permeable nature of Z-VAD-FMK allows for the investigation of complex signaling pathways within a living cell context.

Investigation of Apoptotic Signal Transduction Pathways in Cultured Cells

Z-VAD-FMK is a fundamental tool for studying apoptosis in a wide variety of cultured cell lines, including Jurkat T cells, HeLa cells, and various neuronal cell types. nih.govresearchgate.netnih.govnih.govresearchgate.net By inhibiting caspase activity, researchers can determine whether a particular stimulus induces cell death through a caspase-dependent apoptotic pathway.

For instance, in studies using Jurkat T cells, Z-VAD-FMK has been instrumental in dissecting the extrinsic apoptotic pathway, which is initiated by death receptors like Fas. nih.govresearchgate.net It effectively blocks the activation of the initiator caspase-8 and the subsequent executioner caspases, thereby preventing the characteristic features of apoptosis, such as DNA fragmentation. researchgate.net Similarly, in studies of the intrinsic (mitochondrial) pathway of apoptosis, which can be induced by agents like doxorubicin, Z-VAD-FMK has been shown to prevent cell death by blocking the caspase cascade downstream of the mitochondria. nih.gov The compound has also been used to protect various cell types, such as ovarian granulosa cells, from induced apoptosis in vitro. nih.gov

Modulation of Inflammatory Processes and Cytokine Production in Immune Cell Systems

Z-VAD-FMK plays a crucial role in the study of inflammation by inhibiting inflammatory caspases, most notably caspase-1. Caspase-1 is essential for the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). invivogen.comselleckchem.com In immune cell systems, such as macrophages, Z-VAD-FMK is used to block the activation of the inflammasome, a multi-protein complex that activates caspase-1. invivogen.com

By treating immune cells with Z-VAD-FMK, researchers can investigate the role of caspase-1 in various inflammatory responses. For example, studies have shown that Z-VAD-FMK can significantly reduce the secretion of IL-1β from macrophages stimulated with inflammatory triggers. researchgate.net Furthermore, in models of endotoxic shock, this compound has been observed to decrease the production of several pro-inflammatory cytokines, highlighting its utility in understanding the regulation of cytokine networks during inflammation. nih.gov

Elucidation of Protease-Dependent Regulatory Networks in Cellular Homeostasis

Beyond its well-established roles in apoptosis and inflammation, Z-VAD-FMK has been employed to uncover the involvement of caspases and other proteases in a broader range of cellular processes that contribute to cellular homeostasis. Interestingly, some of the effects of Z-VAD-FMK are now understood to be "off-target," meaning they are independent of caspase inhibition.

One significant off-target effect is the induction of autophagy, a cellular recycling process. nih.govnih.gov This has been linked to the inhibition of other enzymes, such as the N-glycanase 1 (NGLY1). nih.govnih.gov The use of Z-VAD-FMK has also shed light on its influence on necroptosis, a form of programmed necrosis, which can be triggered by caspase inhibition under certain conditions. nih.govnih.gov Moreover, at higher concentrations, Z-VAD-FMK can inhibit other classes of proteases like cathepsins, which are involved in lysosomal degradation pathways. nih.govresearchgate.netnih.gov These findings, while highlighting the need for careful interpretation of results, have opened up new avenues of research into the complex interplay between different protease families in maintaining cellular balance.

Analysis of Cell Fate Decisions Under Various Stimuli

The synthetic peptide Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone (Z-YVAD-FMK) serves as a critical tool in molecular biology for the in vitro analysis of cell fate decisions. As a potent, cell-permeable, and irreversible inhibitor of caspase-1, Z-YVAD-FMK allows researchers to dissect the molecular pathways governing programmed cell death, particularly the inflammatory form known as pyroptosis. selleckchem.comapexbt.com By specifically blocking the activity of caspase-1, this compound enables the differentiation between caspase-1-dependent pyroptosis and other cell death mechanisms, such as apoptosis or necroptosis, in response to a wide array of cellular stimuli. selleckchem.commedchemexpress.comfrontiersin.org

The primary mechanism of Z-YVAD-FMK involves its fluoromethylketone (FMK) moiety, which forms a covalent bond with the catalytic cysteine residue in the active site of caspase-1, thereby irreversibly inactivating the enzyme. chemimpex.com This specificity is crucial for elucidating the role of the inflammasome, a multiprotein complex that activates caspase-1 in response to pathogenic and sterile insults. Activated caspase-1 is responsible for cleaving pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature forms, as well as cleaving gasdermin D to induce pore formation and lytic cell death. By inhibiting caspase-1, Z-YVAD-FMK effectively blocks these downstream events, providing a clear method to investigate whether a specific stimulus induces a pyroptotic response. selleckchem.comapexbt.com

Research applications of Z-YVAD-FMK are diverse, spanning studies on neuroinflammation, cancer biology, and infectious diseases. selleckchem.comfrontiersin.orgchemimpex.com For instance, in studies of neurodegenerative conditions, the compound is used to determine the involvement of caspase-1-mediated inflammation in neuronal cell models. selleckchem.com Similarly, in cancer research, it helps to clarify the cell death pathways initiated by chemotherapeutic agents. apexbt.commedchemexpress.com In the context of infectious diseases, Z-YVAD-FMK is instrumental in examining how host cells respond to viral or bacterial pathogens, particularly in distinguishing between pyroptosis and other forms of cell death that may be triggered simultaneously. frontiersin.org

The following table summarizes key research findings where Z-YVAD-FMK was used to analyze cell fate decisions under various stimuli.

Cell Line/TypeStimulusKey Findings with Z-YVAD-FMK
BV2 Microglial Cells Lipopolysaccharide (LPS) + Amyloid-beta (Aβ)Treatment with Z-YVAD-FMK significantly reduced the increased caspase-1 activity induced by the stimuli and suppressed the expression of cleaved IL-1β and cleaved IL-18. selleckchem.com
Caco-2 (Human Colon Cancer Cells) ButyrateZ-YVAD-FMK significantly diminished the butyrate-induced apoptotic effect and decreased growth inhibition, indicating that caspase-1 activity is involved in the cellular response. apexbt.commedchemexpress.com
Bone Marrow-Derived Dendritic Cells (BMDCs) Aluminum hydroxide (B78521) (Alum)The release of IL-1β, a hallmark of caspase-1 activation, was effectively blocked by Z-YVAD-FMK following stimulation with the adjuvant Alum. apexbt.com
Huh7.5 (Human Hepatocytes) SARS-CoV-2 VirusUsed as a specific pyroptosis inhibitor, Z-YVAD-FMK helped to probe the specific cell death pathways activated during viral infection, distinguishing pyroptosis from apoptosis and ferroptosis. frontiersin.org
HepG2 & BEL-7402 (Human Hepatoma Cells) Apoptosis-inducing agent (III-10)Z-YVAD-FMK was shown to attenuate the induced apoptosis in these cancer cell lines, suggesting a role for the caspases it inhibits in this process. medchemexpress.com

These studies highlight the utility of Z-YVAD-FMK as a precise molecular probe. By inhibiting caspase-1, researchers can effectively isolate its contribution to cellular outcomes, thereby clarifying the complex and often overlapping signaling cascades that determine whether a cell survives, undergoes controlled apoptosis, or succumbs to inflammatory pyroptosis in the face of diverse challenges.

Investigative Roles of Z Tyr Val Ala Dl Asp Fluoromethylketone in Pre Clinical in Vivo Models

Studies in Animal Models of Neurological Disorders and Ischemia

The role of caspase-1 in neuronal cell death and inflammation has prompted extensive investigation into the therapeutic potential of its inhibitors in models of neurological damage.

Neuroprotective Effects in Cerebral Ischemia Models

Inhibition of caspase-1-like activity has been shown to confer significant neuroprotection in rodent models of cerebral ischemia. Studies utilizing caspase inhibitors have consistently demonstrated a reduction in the volume of infarcted tissue and improved neurological outcomes. jneurosci.org In a mouse model of permanent focal cerebral ischemia, the administration of the caspase-1 inhibitor z-YVAD-cmk, a closely related compound, was found to inhibit both caspase-1 and caspase-3 activities in the ischemic core. jneurosci.org This intervention highlights the involvement of caspase-1 in the early activation of downstream effector caspases that contribute to neuronal damage. jneurosci.org

Further research in rat models of transient global cerebral ischemia has shown that the induction of caspase-3-like proteases is a key event in delayed neuronal death, particularly in the vulnerable hippocampal CA1 region. jneurosci.org The administration of Z-YVAD-FMK in this model was observed to be neuroprotective, underscoring the role of caspase-1 in initiating the apoptotic cascade following an ischemic insult. jneurosci.org The protective effects of caspase inhibitors are attributed to their ability to interfere with the apoptotic and inflammatory processes that drive the progression of ischemic brain injury.

Modulation of Neuronal Cell Death and Inflammatory Mediators in the Central Nervous System

Z-YVAD-FMK and related caspase-1 inhibitors have been instrumental in elucidating the pathways of neuronal cell death and inflammation in the central nervous system (CNS). In models of traumatic brain injury, the activation of CPP32-like caspases (caspase-3) has been identified as a contributor to neuronal apoptosis and subsequent neurological dysfunction. jneurosci.org While caspase-1's direct role in this specific model was less pronounced, the interplay between different caspases is a crucial aspect of CNS injury. jneurosci.org It has been noted that under certain conditions, caspase-1 inhibitors like Z-YVAD-FMK can also inhibit caspase-3 activity and the associated apoptosis. jneurosci.org

In the context of neuroinflammation, viral infections of the CNS can trigger neuronal cell death mediated by gasdermin E (GSDME), downstream of caspase activation. eur.nl Lytic herpes simplex virus type 2 (HSV-2) infection in neuronal cells leads to a form of programmed cell death that involves the release of alarmins, which in turn activate inflammatory responses in microglia. eur.nl The use of specific caspase inhibitors in such models helps to dissect the precise molecular cascade leading from viral replication to neuronal death and neuroinflammation.

Research in Animal Models of Inflammatory Conditions

The profound involvement of caspase-1 in inflammation has made Z-YVAD-FMK a key research compound in various models of inflammatory diseases, from organ-specific inflammation to systemic conditions like atherosclerosis and endotoxin (B1171834) shock.

Impact on Systemic and Organ-Specific Inflammatory Responses (e.g., Liver, Kidney, Lung)

Investigations have demonstrated the efficacy of Z-YVAD-FMK in mitigating inflammatory damage in several organs. In a rat model of brain death-induced kidney injury, treatment with Z-YVAD-FMK was found to reduce the expression of pyroptosis-associated proteins, including caspase-1, GSDMD, IL-1β, and IL-18. frontiersin.org This resulted in improved renal function and alleviated tissue injury. frontiersin.org Similarly, Z-YVAD-FMK has been shown to reduce kidney injury in brain-dead rats by impeding pyroptosis. researchgate.net

In the context of lung inflammation, a broad-spectrum caspase inhibitor, Z-Val-Ala-Asp-CH2F, was reported to reduce lung injury in a rat model of severe acute pancreatitis by inhibiting the activation of myeloperoxidase, TNF-α, and IL-β. nih.gov Furthermore, Z-YVAD-FMK has been noted to mitigate lung injury caused by PM2.5-induced lung inflammation in mice by inhibiting pyroptosis. researchgate.net

The liver is another organ where the protective effects of caspase-1 inhibition have been observed. In models of endotoxemia, hepatocyte GSDMD has been implicated in the release of damage-associated molecular patterns that contribute to systemic vascular injury. jci.orgresearchgate.net

Table 1: Effects of Z-YVAD-FMK on Organ-Specific Inflammation

Animal Model Organ Key Findings
Brain Death-Induced Kidney Injury (Rat) Kidney Reduced mRNA and protein levels of caspase-1, GSDMD, IL-1β, and IL-18; improved renal function. frontiersin.org
PM2.5-Induced Lung Inflammation (Mouse) Lung Mitigated lung injury by impeding pyroptosis. researchgate.net
Severe Acute Pancreatitis (Rat) Lung A related caspase inhibitor reduced lung injury by inhibiting inflammatory mediators. nih.gov

Investigation in Atherosclerosis Development

Recent studies have highlighted the role of pyroptosis in the pathogenesis of atherosclerosis. In a study using Apolipoprotein E-deficient (ApoE−/−) mice, a model for atherosclerosis, treatment with Z-YVAD-FMK significantly reduced the development of atherosclerotic lesions. researchgate.netnih.gov The therapeutic effect was associated with a decrease in macrophage infiltration within the lesions and a reduction in the protein levels of vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1) in the aorta. researchgate.netnih.gov

Furthermore, Z-YVAD-FMK treatment suppressed the expression of pyroptosis-related proteins, including activated caspase-1, activated GSDMD, and cleaved interleukin-1β (IL-1β) in the aortas of these mice. researchgate.netnih.gov These findings suggest that the inhibition of caspase-1-mediated pyroptosis can effectively reduce vascular inflammation and hinder the progression of atherosclerosis. researchgate.netnih.gov

Table 2: Impact of Z-YVAD-FMK on Atherosclerosis in ApoE−/− Mice

Parameter Outcome of Z-YVAD-FMK Treatment
Atherosclerotic Lesion Formation Significantly reduced. researchgate.netnih.gov
Macrophage Infiltration in Lesions Significantly reduced. researchgate.netnih.gov
Vascular Cell Adhesion Molecule-1 (VCAM-1) Protein levels reduced. researchgate.netnih.gov
Monocyte Chemoattractant Protein-1 (MCP-1) Protein levels reduced. researchgate.netnih.gov
Activated Caspase-1 Protein levels reduced. researchgate.netnih.gov
Activated Gasdermin D (GSDMD) Protein levels reduced. researchgate.netnih.gov
Cleaved Interleukin-1β (IL-1β) Protein levels reduced. researchgate.netnih.gov

Role in Models of Acute Pancreatitis and Endotoxin Shock

The systemic inflammatory response characteristic of acute pancreatitis and endotoxin shock involves the activation of caspases. Research using a broad-spectrum caspase inhibitor, Z-Val-Ala-Asp-CH2F, in a mouse model of lipopolysaccharide-induced endotoxin shock demonstrated its ability to alleviate the condition by inducing necroptosis of macrophages. nih.gov

In a rat model of severe acute pancreatitis, the same compound was shown to have protective effects by inhibiting apoptotic pathways initiated by host inflammatory factors. mdpi.com While these studies did not use Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone specifically, the findings with a closely related pan-caspase inhibitor underscore the therapeutic potential of targeting caspase-mediated pathways in these critical inflammatory states. The inhibition of caspases can control inflammation and cytokine production, which are central to the pathophysiology of endotoxin shock and acute pancreatitis. nih.govmdpi.com

Applications in Pre-clinical Cancer Research Models

The role of apoptosis, or programmed cell death, is a cornerstone of cancer research. By inhibiting caspases, this compound and its broader-acting analogue Z-Val-Ala-DL-Asp-fluoromethylketone (Z-VAD-FMK) allow researchers to investigate the consequences of blocking this pathway in the context of tumor biology and therapy.

Influence on Apoptosis and Tumor Progression in Animal Xenografts

In pre-clinical studies, the administration of caspase inhibitors has been used to understand the reliance of cancer therapies on apoptotic pathways. While it is a potent inhibitor of apoptosis, its effect on tumor progression in animal xenografts can be complex, sometimes leading to unexpected outcomes when combined with other treatments. nih.gov

One study investigated the effect of the pan-caspase inhibitor Z-VAD-FMK in combination with radiation on breast and lung cancer xenograft models. nih.gov The combination therapy resulted in a significant delay in tumor growth compared to radiation alone. nih.gov In the MDA-MB-231 breast cancer model, the combination treatment extended tumor growth delay significantly. A similar significant delay was observed in the H460 lung cancer xenograft model. nih.gov Interestingly, while the inhibitor did reduce radiation-induced apoptosis, it also decreased tumor cell proliferation, suggesting the involvement of alternative cell death pathways. nih.gov

These findings highlight that while inhibiting apoptosis, caspase inhibitors like Z-VAD-FMK can still contribute to anti-tumor effects in vivo, possibly by modulating other cellular processes such as autophagy or affecting the tumor microenvironment. nih.gov Another study noted that a pan-caspase inhibitor had been used in a xenograft model of cryopreserved ovarian tissue, showing encouraging results as a therapeutic option. nih.gov

Interactive Table: Effect of Z-VAD-FMK on Tumor Growth in Xenograft Models

Cancer Model Treatment Group Outcome Measure Result Reference
MDA-MB-231 Breast Cancer Xenograft Z-VAD-FMK + Radiation vs. Radiation alone Tumor Growth Delay Significant increase in delay nih.gov
H460 Lung Cancer Xenograft Z-VAD-FMK + Radiation vs. Radiation alone Tumor Growth Delay 9 days vs 6 days nih.gov
Cryopreserved Ovarian Tissue Xenograft Z-VAD-FMK Therapeutic Outcome Encouraging results nih.gov

Exploration of Mechanisms Underlying Chemotherapeutic Resistance

A primary mechanism of action for many chemotherapeutic drugs is the induction of apoptosis in cancer cells. Consequently, the evasion of apoptosis is a key mechanism of acquired drug resistance. The use of caspase inhibitors like Z-VAD-FMK in pre-clinical models helps to elucidate the role of the apoptotic pathway in the efficacy of anticancer agents.

For instance, co-treatment with Z-VAD-FMK has been shown to significantly reduce hair cell loss and apoptosis induced by the chemotherapeutic agent Actinomycin-D in in vitro cochlear organotypic cultures, indicating that it can prevent the drug's ototoxic effects by blocking caspase-mediated cell death. nih.gov While this is an in vitro model, it points to the potential of using caspase inhibitors to mitigate side effects of chemotherapy.

In the context of drug resistance, studies have shown that inhibiting caspases can sometimes reverse the cytotoxic effects of anticancer drugs, confirming the dependence of these drugs on apoptosis. nih.gov However, the study on breast and lung cancer xenografts treated with Z-VAD-FMK and radiation suggests a more nuanced role. nih.gov The observed tumor growth delay, despite the inhibition of apoptosis, points towards the activation of other cell death mechanisms and a potential anti-angiogenic effect, which could be exploited to overcome resistance. nih.gov The research suggests that caspase inhibition could be a strategy to enhance the therapeutic ratio of radiation therapy in solid tumors. nih.gov

Other Disease Model Applications (e.g., Myocardial Ischemia-Reperfusion Injury, Pneumococcal Meningitis)

The utility of this compound and related caspase inhibitors extends beyond cancer research into other areas where apoptosis and inflammation are key pathological features.

In models of myocardial ischemia-reperfusion injury , apoptosis of cardiomyocytes is a significant contributor to tissue damage. nih.gov Studies in rat models have demonstrated that the pan-caspase inhibitor Z-VAD-FMK can be cardioprotective. When administered during early reperfusion following a period of ischemia, Z-VAD-FMK significantly reduced the infarct size. nih.gov One study reported a reduction of approximately 53% in infarct size in rats subjected to 25 minutes of ischemia and 7 days of reperfusion. nih.gov However, it is noteworthy that in the same study, the inhibitor did not reduce infarct size in mice, highlighting species-specific differences in the response to caspase inhibition. nih.gov

Interactive Table: Effect of Z-VAD-FMK on Myocardial Infarct Size in Rats

Ischemia/Reperfusion Duration Treatment Outcome Infarct Size Reduction Reference
35 min / 120 min Z-VAD-FMK (during reperfusion) Infarct/Risk Ratio (%) From 38.5% to 24.6% nih.gov
25 min / 7 days Z-VAD-FMK Infarct Size ~53% reduction nih.gov

For pneumococcal meningitis , a disease with a significant inflammatory component mediated by cytokines like interleukin-1β (IL-1β), caspase-1 is a key enzyme in the maturation of this cytokine. nih.gov Research has shown that during experimental pneumococcal meningitis, both the mRNA and protein expression of caspase-1 are upregulated in the brain. nih.gov Pharmacological blockade of caspase-1 in these models led to a significant decrease in the inflammatory response and a marked reduction in meningitis-induced intracranial complications, resulting in an improved clinical status. nih.gov This suggests that specific inhibitors of caspase-1, such as this compound, could represent a potential adjuvant therapeutic strategy for this severe disease. selleckchem.comnih.gov

Comparative Analysis and Structure Activity Relationships

Distinguishing Features from Broad-Spectrum Pan-Caspase Inhibitors (e.g., Z-Val-Ala-Asp-fluoromethylketone)

A key distinction of Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone (Z-YVAD-FMK) lies in its selectivity, which sets it apart from broad-spectrum pan-caspase inhibitors like Z-Val-Ala-Asp-fluoromethylketone (Z-VAD-FMK). Z-VAD-FMK is a widely utilized, cell-permeable, and irreversible pan-caspase inhibitor that effectively blocks the induction of apoptosis by targeting a wide range of caspase enzymes. stressmarq.compromega.com It is known to potently inhibit human caspases-1, 3, 4, 5, 6, 7, 8, 9, and 10, making it a tool for studying general apoptotic pathways. invivogen.com Its broad activity stems from the Val-Ala-Asp peptide sequence, which is recognized by numerous caspases. fishersci.comnih.govnih.gov

In contrast, Z-YVAD-FMK is recognized as a potent and irreversible inhibitor with pronounced selectivity for caspase-1 and related caspases, such as caspase-4. fishersci.com The primary structural difference responsible for this specificity is the amino acid residue at the P4 position of the peptide sequence (the fourth amino acid from the reactive fluoromethylketone group).

The active site of caspases features a series of binding pockets (S1, S2, S3, S4) that accommodate the corresponding amino acid residues (P1, P2, P3, P4) of the inhibitor. While the P1 pocket of most caspases has a strong preference for an Aspartate (Asp) residue, the S4 pocket exhibits significant variability among different caspases and is a critical determinant of substrate specificity. nih.gov

The S4 pocket of caspase-1 is large and hydrophobic, allowing it to accommodate bulky, aromatic residues like Tyrosine (Tyr). nih.gov Consequently, the Tyr residue at the P4 position of Z-YVAD-FMK directs its binding and inhibitory action preferentially towards caspase-1. nih.gov Conversely, the smaller Valine (Val) residue at the P4 position of Z-VAD-FMK fits into the S4 pockets of a wider array of caspases, leading to its broad-spectrum activity. stressmarq.comdrugbank.com

This fundamental difference in P4 residue recognition dictates the utility of these inhibitors as research tools. Z-VAD-FMK is employed to study processes involving multiple caspases, such as general apoptosis, while Z-YVAD-FMK is a more precise tool for investigating the specific roles of caspase-1, particularly in inflammation through its role in processing pro-inflammatory cytokines like IL-1β. stressmarq.comnih.gov

Table 1: Comparative Features of Z-YVAD-FMK and Z-VAD-FMK

FeatureThis compound (Z-YVAD-FMK)Z-Val-Ala-Asp-fluoromethylketone (Z-VAD-FMK)
Inhibitor Class Selective Caspase InhibitorBroad-Spectrum Pan-Caspase Inhibitor
Primary Targets Caspase-1, Caspase-4 fishersci.comCaspases-1, 3, 4, 7 and others invivogen.combpsbioscience.com
Peptide Sequence Tyr-Val-Ala-AspVal-Ala-Asp
Key P4 Residue Tyrosine (Tyr)Valine (Val)
Mechanism Irreversible, covalent binding to the active site cysteine invivogen.comchemimpex.comIrreversible, covalent binding to the active site cysteine promega.cominvivogen.com
Primary Research Use Studying caspase-1 mediated inflammation and pyroptosis nih.govInducing general apoptosis inhibition stressmarq.compromega.com

Structure-Activity Relationship Studies of Peptidyl Fluoromethylketone Derivatives

Structure-activity relationship (SAR) studies of peptidyl fluoromethylketones (PFMKs) are crucial for understanding how chemical structure translates into biological activity and selectivity. nih.gov PFMKs are mechanism-based inhibitors typically composed of two key elements: a peptide sequence that provides specificity for a target protease, and an electrophilic fluoromethylketone (FMK) "warhead" that reacts with the active site. researchgate.netencyclopedia.pub

The main application of these compounds is their capacity to potently and selectively inhibit serine and cysteine proteases. nih.govresearchgate.netnih.gov The inhibitory mechanism involves the peptide backbone guiding the inhibitor to the correct enzyme. Once positioned, the increased reactivity of the carbonyl group, due to the adjacent fluorine atom, facilitates a nucleophilic attack from the catalytic cysteine residue of the protease active site. researchgate.net This results in the formation of a stable thioether linkage, leading to irreversible inhibition of the enzyme. nih.gov

SAR studies have revealed several key principles:

The P1 Residue: For caspase inhibitors, the P1 residue is almost universally Aspartic acid (Asp), as the S1 pocket of caspases is specifically shaped to accommodate this negatively charged side chain. nih.gov

The P4 Residue: As highlighted in the comparison between Z-YVAD-FMK and Z-VAD-FMK, the P4 residue is a major determinant of selectivity among protease subfamilies. nih.govencyclopedia.pub Varying the amino acid at this position allows for the targeting of specific caspases or other proteases like cathepsins. nih.gov

Peptide Length: The recognition sequence generally requires at least four amino acid residues for efficient binding and inhibition. Truncating a tetrapeptide inhibitor to a tripeptide or dipeptide often leads to a dramatic loss in activity. nih.gov

The N-terminal Group: The N-terminal blocking group, such as the Benzyloxycarbonyl (Z) group, also contributes significantly to the inhibitor's interaction with the target enzyme and can be modified to improve potency and cell permeability. nih.gov

These SAR insights demonstrate that specificity can be achieved by systematically modifying the peptide sequence to match the substrate preferences of a particular protease. encyclopedia.pub

Table 2: Influence of Peptide Residues on Protease Inhibitor Selectivity

PositionRole in InhibitionExample Modification and Effect
P4 Major determinant of selectivity for protease subfamilies. nih.govTyr: Targets Caspase-1 (e.g., Z-YVAD-FMK). fishersci.comnih.govVal: Broad-spectrum caspase activity (e.g., Z-VAD-FMK). stressmarq.com
P3 Contributes to binding affinity and specificity.Val: Common in many caspase inhibitors.
P2 Interacts with the S2 pocket, influencing binding.Ala: Common in many caspase inhibitors.
P1 Essential for recognition by caspases. nih.govAsp: Near-absolute requirement for all caspases. nih.gov
Warhead Reacts with the active site for covalent inhibition. researchgate.net-FMK: Forms an irreversible thioether bond with the catalytic cysteine. nih.gov

Implications for the Rational Design of Selective Protease-Targeting Research Probes

The knowledge gleaned from SAR studies has profound implications for the rational design of new and improved research probes. nih.govmdpi.com By understanding the precise structural requirements for inhibiting a specific protease, scientists can move beyond screening and purposefully engineer molecules with high potency and selectivity. nih.govacs.org

The ability to design selective inhibitors is critical for accurately dissecting complex biological pathways. researchgate.netmdpi.com For instance, using a highly selective caspase-1 inhibitor like Z-YVAD-FMK allows researchers to probe the specific functions of the inflammasome without the confounding variable of pan-caspase inhibition and apoptosis blockade. nih.gov This targeted approach is invaluable for validating enzymes as therapeutic targets in a host of diseases, including neurodegenerative disorders, cancer, and viral infections. chemimpex.comnih.gov

The principles of rational design enable the development of sophisticated chemical tools:

Enhanced Selectivity: By tailoring the peptide sequence to the unique active site of a single protease, off-target effects are minimized, providing clearer experimental results. nih.gov

Activity-Based Probes: The peptide inhibitor can be tagged with a reporter group (e.g., biotin (B1667282) or a fluorescent molecule). This creates an activity-based probe that covalently binds only to active enzymes, allowing for their detection, quantification, and isolation from complex biological samples. nih.gov

Therapeutic Leads: While these probes are primarily for research, the same design principles are used to develop potential new drugs. By optimizing the peptide sequence and the reactive warhead, it is possible to create compounds that could one day be used to treat diseases driven by aberrant protease activity. mdpi.comacs.org

Table 3: Compound Names Mentioned in Article

Abbreviation/Common NameFull Chemical Name
Z-YVAD-FMKThis compound
Z-VAD-FMKZ-Val-Ala-Asp-fluoromethylketone
Z-VAD(OMe)-FMKZ-Val-Ala-Asp(OMe)-fluoromethylketone
Ac-DEVD-CHOAcetyl-Asp-Glu-Val-Asp-aldehyde
YVAD-cmkTyr-Val-Ala-Asp-chloromethylketone
Z-EKD-aomkZ-Glu-Lys-Asp-acyloxymethylketone

Future Directions and Emerging Research Avenues

Development of Advanced Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone-Based Probes for Protease Activity Visualization

A significant future direction lies in the evolution of Z-YVAD-FMK from a simple inhibitor to a sophisticated molecular probe for real-time visualization of protease activity. The core peptide sequence, Tyr-Val-Ala-Asp, which is recognized by specific caspases, provides a scaffold for the attachment of reporter molecules. researchgate.net The development of such probes would enable researchers to monitor enzyme dynamics directly within living cells and complex tissues.

Future research aims to conjugate the Z-YVAD-FMK structure with various moieties, including:

Fluorophores: Attaching fluorescent dyes would allow for direct visualization of caspase activity using techniques like fluorescence microscopy and flow cytometry. This approach has been successfully demonstrated with similar peptide inhibitors, such as the use of a BODIPY-VAD-fmk probe for identifying N-glycanase inhibitors through competition assays. mdpi.com

Bioluminescent Reporters: Creating substrates like Z-YVAD-aminoluciferin, which release a light-emitting molecule upon cleavage by caspase-1, can be integrated into highly sensitive, plate-based assays to rapidly quantify enzyme activity in cell lysates or even living cells. researchgate.net

Affinity Tags: Incorporating biotin (B1667282) or other affinity tags would facilitate the identification and isolation of active proteases from complex biological samples, a technique known as activity-based protein profiling (ABPP).

These advanced probes will be instrumental in studying the precise spatio-temporal activation of target proteases during cellular events like pyroptosis and inflammasome activation, offering insights that are not achievable with traditional endpoint assays. researchgate.netabcam.com

Exploration of Novel Biological Targets and Signaling Pathways Beyond Canonical Caspases

While Z-YVAD-FMK is valued for its specificity toward caspase-1 and caspase-4, research has shown that, like many peptide-based inhibitors with a fluoromethylketone (fmk) reactive group, it can exhibit off-target activity, particularly at higher concentrations. researchgate.netmdpi.comnih.gov This apparent limitation presents a research opportunity to discover novel biological targets and signaling interactions.

Studies have demonstrated that Z-YVAD-FMK can inhibit other cysteine proteases, most notably cathepsins. mdpi.comnih.gov This cross-reactivity suggests that some biological effects previously attributed solely to caspase inhibition might involve other proteases. researchgate.netnih.gov Future investigations will focus on systematically deconstructing the complete inhibitory profile of Z-YVAD-FMK to understand its full range of cellular effects. For example, Z-YVAD-FMK has shown inhibitory activity against cathepsin B and cathepsin X in tissue extracts at concentrations as low as 1 µM. researchgate.netmdpi.com

ProteaseIC50 (µM)Assay Condition
Cathepsin B0.62Tissue Extracts
Cathepsin X1.4Tissue Extracts

This table presents the half-maximal inhibitory concentration (IC50) of Z-YVAD-FMK against non-caspase proteases, as identified in research studies. researchgate.netmdpi.com

Furthermore, by inhibiting caspase-1, Z-YVAD-FMK blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, a key step in the pyroptosis pathway. frontiersin.orgmdpi.comresearchgate.net This positions the compound as a valuable tool for exploring signaling cascades involved in innate immunity, neuroinflammation, and cardiovascular diseases like atherosclerosis. frontiersin.orgnih.gov Research is ongoing to delineate its impact on complex inflammatory networks, potentially uncovering new therapeutic avenues for diseases driven by inflammasome activation. ahajournals.org

Integration of this compound in High-Throughput Screening Methodologies for Biological Discovery

The transition from benchtop experiments to large-scale biological discovery necessitates the integration of chemical tools into high-throughput screening (HTS) platforms. Z-YVAD-FMK is well-suited for such applications due to its cell permeability and the specific nature of its interaction with target enzymes. selleckchem.comrndsystems.com

Future applications in HTS include:

Competitive Screening Assays: Z-YVAD-FMK can be used as a reference inhibitor in screens designed to discover new, potentially more specific or potent, caspase-1/4 inhibitors from large chemical libraries. mdpi.com

Cell-Based Phenotypic Screens: By inhibiting a key node in a signaling pathway (e.g., inflammasome activation), Z-YVAD-FMK can be used in phenotypic screens to identify genes or compounds that modulate the pathway upstream or downstream of caspase-1.

High-Content Imaging and Flow Cytometry: When used in conjunction with fluorescent reporters for cell health, cytokine production, or other cellular events, Z-YVAD-FMK allows for multi-parameter analysis in a high-throughput manner. nih.gov Flow cytometry-based FRET assays, for instance, can objectively measure caspase activity in thousands of viable cells per second. nih.gov

These methodologies will accelerate the pace of discovery, enabling the systematic interrogation of protease function across a wide range of biological contexts and the identification of novel drug targets. chemimpex.com

Advancements in Methodologies for Studying Protease Dynamics in Complex Biological Systems

Understanding the role of proteases in a living organism requires tools that can function within the complexity of tissues and whole-animal models. Z-YVAD-FMK has been instrumental in this area, serving as a pharmacological tool to dissect the function of caspase-1 in various disease models.

Researchers have used Z-YVAD-FMK in vivo to:

Elucidate Disease Mechanisms: Intrathecal or systemic administration has helped confirm the role of caspase-1 in CFA-induced inflammatory pain, transient cerebral ischemia, and the development of atherosclerotic lesions in mice. frontiersin.orgnih.govnih.gov

Validate Therapeutic Targets: By demonstrating that inhibition of caspase-1 with Z-YVAD-FMK can alleviate disease symptoms, such as reducing lesion formation and macrophage infiltration in atherosclerosis models, these studies provide a strong rationale for developing clinical caspase-1 inhibitors. nih.gov

Study Cell Death Pathways: In models of retinal degeneration, Z-YVAD-FMK has been used to differentiate the roles of different caspases in neuronal apoptosis. pnas.org

Future advancements will likely involve combining the use of Z-YVAD-FMK with sophisticated real-time imaging techniques in live animals. The development of Z-YVAD-FMK-based probes with near-infrared fluorophores could allow for deep-tissue imaging of protease activity. This would provide unprecedented insight into the dynamic regulation of proteases during disease progression and in response to therapy, bridging the gap between cellular biochemistry and organismal physiology.

Q & A

Basic Research Questions

Q. What are the key chemical and physical properties of Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone relevant to experimental use?

  • Answer: The compound has a molecular formula of C₃₁H₃₉FN₄O₉ (exact molecular weight: 630.66) and exists as a lyophilized powder with ≥95% purity . It is soluble in organic solvents (e.g., DMSO) and aqueous buffers, though solubility should be validated empirically. Storage at -20°C in desiccated, light-protected conditions is critical for stability, with degradation risks at higher temperatures . Its net charge (-1 at pH 7.0) and hydrophobicity (average value: 0.83) influence cellular permeability and interaction with lipid membranes .

Q. What is the primary biochemical application of this compound in apoptosis research?

  • Answer: This compound is an irreversible pan-caspase inhibitor, broadly targeting caspases involved in apoptosis (e.g., caspase-3, -8, -9) and inflammatory pathways (e.g., caspase-1) . It is used to block caspase activation in cell cultures, enabling researchers to isolate caspase-dependent mechanisms in models of programmed cell death. For example, it inhibits MG132-induced apoptosis in small cell lung cancer lines, as demonstrated in competitive inhibition assays .

Q. How should researchers handle solubility and stability challenges during experimental preparation?

  • Answer: Prepare a stock solution in anhydrous DMSO (10–20 mM), aliquot to avoid freeze-thaw cycles, and confirm activity via mass spectrometry (MS) or HPLC post-reconstitution. Stability under physiological conditions (e.g., 37°C, pH 7.4) should be tested using time-course activity assays to determine optimal dosing intervals in long-term cultures .

Advanced Research Questions

Q. How can researchers validate the specificity of this compound in caspase inhibition assays?

  • Answer: Combine competitive inhibition assays with isoform-specific caspase inhibitors (e.g., Z-YVAD-FMK for caspase-1) to assess cross-reactivity . Use recombinant caspase enzymes (e.g., caspase-3 vs. caspase-7) in fluorogenic substrate assays to measure IC₅₀ values. Off-target effects on non-caspase proteases (e.g., cathepsins) should be ruled out via proteome-wide activity profiling .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Answer: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is optimal. For serum or tissue homogenates, employ solid-phase extraction (SPE) to isolate the compound, followed by multiple reaction monitoring (MRM) for quantification. Method validation should include spike-recovery tests (85–115% acceptable range) and limits of detection (LOD) below 1 ng/mL .

Q. How to address contradictory data on the inhibitor’s caspase isoform selectivity?

  • Answer: Discrepancies often arise from assay conditions (e.g., ATP concentrations, pH). Validate selectivity using:

  • Kinetic assays with varying inhibitor concentrations.
  • Structural modeling to compare binding affinities across caspase isoforms.
  • Cross-validation with CRISPR-mediated caspase-knockout cell lines to confirm on-target effects .

Q. What experimental considerations are critical when using this compound in long-term cell culture studies?

  • Answer: Monitor stability by:

  • Periodic replenishment (every 12–24 hours) to maintain inhibitory efficacy.
  • Solvent controls (e.g., DMSO-only treatments) to rule out cytotoxicity.
  • Activity checks via caspase-3/7 luminescence assays at endpoint .

Data Contradiction and Resolution

Q. How to resolve conflicting reports on fluoromethylketone vs. chloromethylketone inhibitor efficacy?

  • Answer: Chloromethylketone analogs (e.g., Z-Tyr-Val-Ala-Asp-chloromethylketone) exhibit slower kinetics due to reduced electrophilicity. Perform side-by-side comparisons using:

  • Time-lapse caspase activation assays (fluorogenic substrates).
  • Cellular toxicity profiles (LD₅₀ comparisons).
    Structural differences (fluoro vs. chloro) significantly impact membrane permeability and half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.